molecular formula C17H17NO4 B3893063 1-(3,4-dimethoxyphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one

1-(3,4-dimethoxyphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one

Cat. No. B3893063
M. Wt: 299.32 g/mol
InChI Key: MDOSORAEOCGVIP-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one, also known as DMHPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DMHPA belongs to the family of chalcones, a group of compounds that have been studied for their various biological activities.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the modulation of immune responses. Additionally, this compound has been shown to possess antioxidant properties, which may protect cells from oxidative stress and damage.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxyphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one has several advantages for laboratory experiments, including its relatively low cost and ease of synthesis. Additionally, this compound exhibits cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development. However, this compound also has several limitations, including its poor solubility in aqueous solutions and its potential toxicity.

Future Directions

There are several future directions for research on 1-(3,4-dimethoxyphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one, including the evaluation of its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of new synthetic methods for this compound and its analogs may lead to the discovery of more potent and selective compounds with therapeutic potential.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one has been studied for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects. In vitro studies have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(2-hydroxyanilino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-21-16-8-7-12(11-17(16)22-2)14(19)9-10-18-13-5-3-4-6-15(13)20/h3-11,18,20H,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOSORAEOCGVIP-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CNC2=CC=CC=C2O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-dimethoxyphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one
Reactant of Route 6
1-(3,4-dimethoxyphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.